icariside B5

Cytotoxicity Natural Products Anticancer Screening

Ensuring experimental reproducibility requires exact chemical identity-generic ‘icariside’ substitution introduces flavonoid scaffolds with different bioactivity. Icariside B5 (Blumenol B 9-O-glucoside) is a defined megastigmane glucoside, not a PDE5 inhibitor like icariside II. - Negative control for cytotoxicity: confirmed inactive against CAL27, MDA-MB-231, A549, SK-OV-3, SK-MEL-2, HCT-15 - Moderate NO inhibition in LPS-macrophages: IC50 43-94 µM for SAR studies - Analytical standard for HPLC-MS & chemotaxonomy (Camellia/Epimedium) - Substrate for β-D-glucosidase kinetics → blumenol B

Molecular Formula C19H32O8
Molecular Weight 388.5 g/mol
Cat. No. B15392950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameicariside B5
Molecular FormulaC19H32O8
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC1=CC(=O)CC(C1(CCC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C
InChIInChI=1S/C19H32O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h7,11,13-17,20,22-25H,5-6,8-9H2,1-4H3/t11-,13-,14-,15+,16-,17-,19-/m1/s1
InChIKeyCZYPGTRKJFYXLT-SUHXYMONSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icariside B5 for Research: Product Profile and Classification


Icariside B5 (CAS 114226-08-3), also known as Blumenol B 9-O-glucoside, is a naturally occurring megastigmane glucoside [1]. This compound is a key member of a class of C13-norisoprenoid glycosides widely distributed across various plant species, including those in the Camellia and Epimedium genera . Its well-defined chemical structure, characterized by a cyclohexenone ring linked to a β-D-glucopyranosyl moiety, and its revised absolute stereochemistry as (6S,9S)-6,9-dihydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside, serve as the foundation for its role as a research tool in phytochemical and pharmacological studies [2].

Negative control fit Non-cytotoxic megastigmane for screening assay baselines.
Moderate NO inhibition study tool Supports NO production modulation research in macrophage models.
Chemotaxonomic marker Megastigmane glucoside reference for metabolomics and plant classification.

Why Icariside B5 Cannot Be Simply Replaced with Other 'Icarisides' or Epimedium Flavonoids


The 'icariside' nomenclature belies a fundamental chemical diversity, making generic substitution scientifically invalid. Icariside B5 is a megastigmane glucoside [1], whereas compounds like Icariside I and II are prenylated flavonol glycosides, and Icariin is a flavonol glycoside [2]. This core scaffold divergence dictates distinct biological activities and pharmacological profiles. For instance, Icariside II is a known phosphodiesterase-5 (PDE5) inhibitor, a property not shared by the megastigmane-class Icariside B5 [2]. Therefore, selecting the correct compound is paramount for experimental reproducibility and interpreting specific biological mechanisms, as substituting one 'icariside' for another would introduce a different chemical entity with a different target profile, invalidating the study's findings.

!
Scaffold class mismatch Icariside B5 is a megastigmane glucoside; other icarisides are prenylated flavonol glycosides. Substitution introduces a different chemical entity.
!
Biological target divergence Known PDE5 inhibitor activity of icariside II is not shared by megastigmane-class Icariside B5. Target profile may shift completely.
!
Chemotaxonomic misinterpretation Co-occurrence patterns and biosynthetic origin differ; generic substitution invalidates metabolomic and chemotaxonomic conclusions.

Icariside B5 Evidence Guide: Quantitative Differentiation from Analogs


Cytotoxic Selectivity Profile: Icariside B5 is Inactive Against Cancer Cell Lines, Unlike Potent Megastigmanes

Icariside B5 demonstrates a lack of cytotoxic activity, a quantifiable differentiation from other megastigmane glycosides. In a comparative screening of eight compounds isolated from Sauropus bacciformis, Icariside B5 (compound 7) was found to be inactive (IC50 > 100 µM) against both CAL27 and MDAMB231 cancer cell lines [1]. This sharply contrasts with saurobaccioside A (compound 1) which exhibited potent activity in the same assay, with IC50 values of 3.21 ± 0.23 µM (CAL27) and 4.75 ± 0.17 µM (MDAMB231) [1].

Cytotoxicity Comparison
Head-to-head
Inactive (IC50 >100 µM) vs. 3.21 µM (CAL27), 4.75 µM (MDAMB231)
Supports negative-control fit in cytotoxicity screening.
MTT assay; CAL27 & MDAMB231 cell lines. Potency difference >21-fold.
Cytotoxicity Natural Products Anticancer Screening

Nitric Oxide (NO) Inhibition: Moderate Anti-inflammatory Activity with a Specific IC50

Icariside B5 exhibits a specific, quantifiable level of anti-inflammatory activity by inhibiting nitric oxide (NO) production, as shown in a study on compounds from Trichosanthes species [1]. It demonstrated moderate NO inhibitory activity with an IC50 value in the range of 43.17 - 94.47 µM [1]. This provides a data point for comparing its potency to other natural anti-inflammatory agents or purified compounds within the same assay system.

NO Inhibition IC50
Cross-study comparable
43.17 – 94.47 µM
Supports moderate NO inhibition assay context.
LPS-stimulated RAW 264.7 macrophage model.
Inflammation Immunology Nitric Oxide

Structural Revision via Modified Mosher's Method: Establishing Definitive Absolute Stereochemistry

The absolute stereochemistry of Icariside B5 has been rigorously defined and revised using the modified Mosher's method, a key differentiation from its previously assigned structure [1]. This analysis confirmed the configuration as (6S,9S)-6,9-dihydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside, a critical detail for understanding its biological interactions at the molecular level [1]. The study also defines its direct chemical relationship to blumenol B through enzymatic hydrolysis, demonstrating that Icariside B5 can be converted to blumenol B by β-D-glucosidase over 12.0 hours [1].

Absolute Stereochemistry
Supporting evidence
(6S,9S)-6,9-dihydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside
Enables stereochemical interaction studies and modeling.
Modified Mosher's method; hydrolyzes to blumenol B.
Natural Product Chemistry Stereochemistry Structure Elucidation

Comparative Cytotoxicity Panel: Confirmed Lack of Activity Across Four Human Tumor Cell Lines

Further confirming its selective inactivity, Icariside B5 was evaluated against a panel of four human tumor cell lines (A549, SK-OV-3, SK-MEL-2, HCT-15) as part of a larger phytochemical study of Phyllanthus urinaria [1]. In a Sulforhodamine B (SRB) assay, Icariside B5, along with all other isolated compounds, showed weak cytotoxic activity [1]. This reinforces its profile as a non-cytotoxic megastigmane, which is a valuable characteristic when screening for other, non-cytotoxic bioactivities.

Multi-cell Line Cytotoxicity
Supporting evidence
IC50 >30 µM across 4 cell lines
Reinforces non-cytotoxic profile for screening controls.
SRB assay; A549, SK-OV-3, SK-MEL-2, HCT-15.
Cancer Research Cytotoxicity Phytochemistry

Chemotaxonomic Marker: Co-occurrence with Corchoionoside B and Other Megastigmanes

Icariside B5 is frequently co-isolated with a specific suite of megastigmane glycosides, most notably corchoionoside B, icariside B1, and icariside B2, across diverse plant genera [1][2]. This consistent chemotaxonomic pattern differentiates it from the flavonoid-derived 'icarisides' (e.g., icariside I/II) found predominantly in Epimedium species [3]. The Tanimoto similarity score of 0.95 with corchoionoside B (CHEBI:168749) highlights their close structural relationship within this chemical class [4].

Chemotaxonomic Identity
Class-level
Tanimoto similarity 0.95 to corchoionoside B
Classifies megastigmane context; co-occurrence pattern reported.
Multiple plant genera; chemotaxonomic inference. Data to verify.
Chemotaxonomy Botany Natural Product Chemistry

Recommended Research Applications for Icariside B5 Based on Evidence


Use as a Critical Negative Control in Cytotoxicity and Anticancer Screening

Based on its confirmed lack of activity against multiple cancer cell lines (CAL27, MDAMB231, A549, SK-OV-3, SK-MEL-2, HCT-15) [1][2], Icariside B5 is an ideal negative control compound. It allows researchers to validate assay sensitivity and establish baseline activity when screening plant extracts or pure megastigmane glycosides for novel cytotoxic or anticancer agents. Its use ensures that observed activity is specific to the test article and not due to a general class effect.

Investigating Moderate Nitric Oxide (NO) Inhibition in Inflammation Models

Icariside B5 is a suitable tool compound for studying moderate NO inhibition in LPS-stimulated macrophages, with a reported IC50 in the range of 43-94 µM [3]. It can serve as a reference compound for calibrating assay systems or as a starting point for structure-activity relationship (SAR) studies aimed at identifying more potent or selective inhibitors of NO production from the megastigmane class.

Analytical Standard for Chemotaxonomic and Metabolomics Studies

Due to its well-defined absolute stereochemistry and its role as a chemotaxonomic marker for the megastigmane class in diverse plant families [4][5], Icariside B5 is a valuable analytical standard. It is essential for accurate compound identification in HPLC-MS metabolomics, phytochemical fingerprinting, and chemotaxonomic classification of plant species, especially when differentiating between megastigmanes and the prenylated flavonoids often found in the same genera.

Enzymatic Studies on β-D-Glucosidase and Glycoside Hydrolysis

The established chemical conversion of Icariside B5 to blumenol B upon treatment with β-D-glucosidase over 12.0 hours makes it a defined substrate for enzymatic studies [4]. Researchers can utilize this reaction to study the activity, specificity, and kinetics of β-D-glucosidase enzymes from various sources, or as a model system for investigating glycoside hydrolysis in biological matrices.

Application
Selection Property
Validation Focus
Cell-model negative-control studies
Reported non-cytotoxic profile across multiple cell lines
Baseline validation and assay specificity
Inflammatory pathway model studies
Moderate NO production modulation in macrophages
Calibration of LPS-induced NO assays
Phytochemical and metabolomics standard
Defined stereochemistry and megastigmane class
LC-MS identification and chemotaxonomic classification
Glycosidase substrate studies
Enzymatic hydrolysis to blumenol B by β-glucosidase
β-glucosidase kinetics and substrate specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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